molecular formula C22H20N2O3 B5960797 N,N-dibenzyl-3-methyl-4-nitrobenzamide

N,N-dibenzyl-3-methyl-4-nitrobenzamide

Cat. No.: B5960797
M. Wt: 360.4 g/mol
InChI Key: OEYJCVXWZLCGOO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-methyl-4-nitrobenzamide is a chemical compound of interest in organic and medicinal chemistry research. This benzamide derivative features a 3-methyl-4-nitrobenzamide core that is disubstituted at the amide nitrogen with benzyl groups. This specific substitution pattern makes it a valuable intermediate for exploring structure-activity relationships in drug discovery. Compounds based on the 3-methyl-4-nitrobenzamide scaffold have demonstrated significant research value. Recent studies have shown that structurally similar derivatives can exhibit potent antiviral activity. For instance, research into inhibitors of neurotropic alphaviruses, such as Venezuelan and Eastern equine encephalitis viruses, has identified piperazine-fused benzodiazepinones derived from 4-nitrobenzamide precursors as potent, sub-micromolar inhibitors of virus-induced cell death . These inhibitors can reduce viral yield by over 7 logs, highlighting the potential of this chemotype in developing antiviral agents . The mechanism of action for related compounds is under investigation but is believed to involve specific interactions within viral or host cell pathways, disrupting the viral life cycle . Researchers can utilize this high-purity this compound as a key building block for the synthesis of novel heterocyclic frameworks or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dibenzyl-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-17-14-20(12-13-21(17)24(26)27)22(25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYJCVXWZLCGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The table below compares substituent positions and functional groups in analogous benzamide derivatives:

Compound Name Substituents on Benzamide Ring N-Substituents Key Properties/Applications Reference
N,N-Dibenzyl-3-methyl-4-nitrobenzamide 3-methyl, 4-nitro N,N-dibenzyl Potential directing group for catalysis (inferred) N/A
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-nitro N-(3-chlorophenethyl) Pharmacological studies (e.g., β-phenylethylamine analogs)
N,N-Dicyclohexyl-4-nitrobenzamide 4-nitro N,N-dicyclohexyl Crystallographic stability; bulky substituents enhance steric hindrance
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for C–H functionalization
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro N-(3-nitrophenyl) Derivative for qualitative organic analysis; dual nitro groups increase electron deficiency

Key Observations :

  • Electron-Withdrawing Effects : The 4-nitro group in all analogs enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. Additional nitro groups (e.g., in ) further polarize the aromatic ring.
  • Directing Groups : The N,O-bidentate group in highlights how N-substituents with heteroatoms can coordinate metals, a property that may extend to N,N-dibenzyl derivatives in catalytic contexts.

Structural and Crystallographic Insights

  • N,N-Dicyclohexyl-4-nitrobenzamide: X-ray analysis () reveals nonplanar amide bonds due to steric clashes between cyclohexyl groups, which may reduce crystallinity compared to less hindered analogs .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxy group participates in hydrogen bonding, stabilizing the crystal lattice .

Pharmacological and Catalytic Potential

  • Pharmacology : N-(3-Chlorophenethyl)-4-nitrobenzamide () is studied for its structural similarity to β-phenylethylamine, a neurotransmitter analog . The dibenzyl variant’s lipophilicity may enhance blood-brain barrier penetration.
  • Catalysis : The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H activation . The dibenzyl groups in the target compound could similarly stabilize metal complexes while offering tunable steric environments.

Q & A

Q. What are the mechanistic pathways for nitro group participation in catalytic C–H activation reactions?

  • Methodology :
  • Isotopic labeling : 15^{15}N-labeled nitrobenzamides track nitrogen migration in Pd-catalyzed coupling reactions.
  • In-situ IR spectroscopy : Monitor intermediate formation (e.g., nitrene species) under catalytic conditions .

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